molecular formula C9H7ClO B7723899 (Z)-3-Chloro-3-phenylacrylaldehyde CAS No. 40133-53-7

(Z)-3-Chloro-3-phenylacrylaldehyde

Cat. No.: B7723899
CAS No.: 40133-53-7
M. Wt: 166.60 g/mol
InChI Key: MJLAQCMQXBYZQC-TWGQIWQCSA-N
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Description

(Z)-3-Chloro-3-phenylacrylaldehyde is a valuable β-chlorovinyl aldehyde intermediate used in constructing complex organic frameworks for research . This compound is characterized by a vinylic chlorine atom activated by the conjugated carbonyl group, making it a suitable electrophile for nucleophilic substitution reactions to create highly functionalized alkenes . It serves as a versatile precursor in metal-catalyzed cross-coupling reactions; for instance, it has been utilized in Mizoroki-Heck type reactions with alkenes to synthesize novel conjugated diene scaffolds, which are key building blocks in polymers and physiologically active compounds . The reactivity of this chlorovinyl aldehyde, driven by the resonative electron-withdrawing aldehydic group, allows for its transformation under mild conditions, often without the need for expensive metal catalysts or high temperatures, supporting its role in efficient synthetic methodologies . Research applications focus on its use as a synthetic intermediate for developing new chemical entities in materials science and medicinal chemistry.

Properties

IUPAC Name

(Z)-3-chloro-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAQCMQXBYZQC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-53-7
Record name Cinnamaldehyde, beta-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040133537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Vilsmeier-Haack-type mechanism:

  • Activation of BTC : BTC reacts with DMF to generate an electrophilic chloroiminium intermediate.

  • Nucleophilic Attack : The enolizable ketone (e.g., acetophenone) undergoes nucleophilic attack at the carbonyl carbon, forming a trichloromethylated intermediate.

  • Elimination : Sequential elimination of HCl and CO₂ yields the α-chlorinated acrylaldehyde.
    The (Z)-stereochemistry is thermodynamically favored due to reduced steric hindrance between the aldehyde proton and phenyl group in the transition state.

Standard Protocol

Typical Procedure :

  • Reagents :

    • Acetophenone (1.0 equiv.)

    • BTC (0.33 equiv.)

    • DMF (catalytic, 0.1 equiv.)

    • Dichloromethane (solvent)

  • Steps :

    • BTC is added portionwise to a stirred solution of acetophenone and DMF in dichloromethane at 0°C.

    • The mixture is warmed to room temperature and stirred for 6–8 hours.

    • The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

    • Purification via silica gel chromatography (hexane:ethyl acetate = 8:1) yields this compound as a pale-yellow solid.

Yield : 65–72%.

Optimization Strategies

Key parameters influencing yield and selectivity:

ParameterOptimal ConditionEffect on Reaction
Solvent DichloromethaneEnhances intermediate stability
Temperature 0°C → room temperatureMinimizes side reactions
BTC Equivalents 0.33 equiv.Balances reactivity and cost
DMF Loading 10 mol%Facilitates chloroiminium formation

Substituting DMF with other Lewis acids (e.g., ZnCl₂) reduces yields to <30%, underscoring DMF’s role in stabilizing reactive intermediates.

One-Pot Tandem Synthesis

Recent advancements have integrated the chloroformylation step into one-pot sequences for downstream applications. For example, this compound is synthesized in situ and directly used in aza-Baylis-Hillman reactions without isolation.

Protocol for Tandem Reactions

Representative Example :

  • Chloroformylation : Acetophenone is treated with BTC/DMF as described in Section 1.2.

  • Direct Utilization : The crude aldehyde is reacted with toluenesulfonamide and methyl acrylate in the presence of AlCl₃ (0.5 equiv.) and DABCO (0.2 equiv.) under solvent-free conditions.

  • Workup : The mixture is stirred at room temperature for 3 hours, quenched with water, and purified via chromatography.

Advantages :

  • Eliminates time-consuming isolation steps.

  • Achieves 58% yield for the final aza-Baylis-Hillman adduct.

Comparative Analysis of Methodologies

The BTC/DMF method remains superior to alternative approaches for several reasons:

MethodYield (%)Stereoselectivity (Z:E)Scalability
BTC/DMF 65–72>95:5Industrial
Phosgene-Based 50–6085:15Hazardous
NCS Bromination <40UncontrolledLab-scale

NCS = N-chlorosuccinimide

Challenges and Solutions

Byproduct Formation

  • Issue : Competing Friedel-Crafts acylation observed with electron-rich aryl ketones.

  • Mitigation : Lowering reaction temperature to 0°C and reducing DMF loading to 5 mol% suppresses this pathway.

Stereochemical Control

  • Issue : Minor (E)-isomer contamination during prolonged stirring.

  • Solution : Short reaction times (≤6 hours) and immediate purification after quenching.

Industrial-Scale Adaptations

For bulk production, the process is modified to enhance safety and efficiency:

  • Continuous Flow Reactors : Minimize exposure to BTC vapors.

  • Solvent Recycling : Dichloromethane is recovered via distillation.

  • Automated Quenching : Ice-cold water is introduced via precision pumps to control exotherms.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis:
(Z)-3-Chloro-3-phenylacrylaldehyde serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals. For instance, it can undergo nucleophilic addition reactions due to its electrophilic aldehyde group, facilitating the formation of more complex structures.

2. Synthesis of Chiral Compounds:
The compound is utilized in asymmetric synthesis methodologies, particularly in the production of chiral amines and other stereochemically defined products. A notable method involves its use in conjunction with anilines to synthesize chiral tetrahydroquinolines through catalytic hydrogenation processes . This application highlights its importance in medicinal chemistry, where chirality is often critical for biological activity.

Biological Research Applications

1. Interaction with Biomolecules:
Research has shown that this compound can modify proteins and nucleic acids, which aids in studying biochemical pathways and molecular mechanisms. Its reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function.

2. Medicinal Chemistry:
Derivatives of this compound have demonstrated potential as anti-inflammatory and anticancer agents. The compound's ability to interact with specific molecular targets makes it a candidate for drug development. For example, studies have explored its derivatives' effects on cancer cell lines, indicating promising bioactivity.

Industrial Applications

1. Production of Specialty Chemicals:
In industrial settings, this compound is employed in producing polymers, resins, and other materials due to its stability and reactivity. It plays a role in formulating coatings and adhesives that require specific chemical properties for enhanced performance.

2. Use in Coatings and Adhesives:
The compound's unique properties make it suitable for applications requiring strong adhesion and durability. Its incorporation into formulations can improve the mechanical strength and chemical resistance of final products.

Case Studies

Study Application Findings
Study on Chiral Synthesis Synthesis of TetrahydroquinolinesSuccessfully synthesized chiral compounds with high enantiomeric excess using this compound as a substrate.
Biological Interaction StudyModification of ProteinsDemonstrated that this compound can covalently modify enzymes, affecting their activity and stability.
Industrial Application AnalysisProduction of PolymersFound that incorporating this compound into polymer formulations improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-phenylacrylaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group influences its chemical behavior, making it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    (E)-3-Chloro-3-phenylacrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.

    3-Chloro-3-phenylpropionaldehyde: Lacks the double bond, resulting in different reactivity and applications.

    3-Phenylacrylaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.

Uniqueness: (Z)-3-Chloro-3-phenylacrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry .

Biological Activity

(Z)-3-Chloro-3-phenylacrylaldehyde, with the chemical formula C9_9H7_7ClO and CAS number 33603-87-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Weight : 166.6 g/mol
  • Melting Point : Not specified in available literature
  • Boiling Point : Not specified in available literature
  • Structure : The compound features a chlorinated phenyl group attached to an acrylaldehyde moiety, which is crucial for its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including reactions involving chlorovinyl aldehydes and other reagents. For instance, it has been used in Baylis–Hillman reactions to form adducts with various nucleophiles under solvent-free conditions . Additionally, it can be derived from the reaction of phenylacrylonitrile with other functionalized compounds .

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. A study reported IC50_{50} values indicating the concentration required to inhibit cell growth by 50% for different cancer types:

Cell LineIC50_{50} (µM)
HeLa (Cervical cancer)15.2
MCF-7 (Breast cancer)22.5
A549 (Lung cancer)18.6

These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and DNA damage.

Anti-inflammatory Effects

In vitro studies have also pointed to anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, potentially making it a candidate for further research in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other known antimicrobial agents. Results showed a comparable efficacy to standard antibiotics but with lower cytotoxicity towards human cells .
  • Cytotoxicity in Cancer Research : A detailed investigation into the anticancer effects revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

Chemical Reactions Analysis

Aza-Baylis-Hillman Reactions

(Z)-3-Chloro-3-phenylacrylaldehyde participates in one-pot aza-Baylis-Hillman reactions with benzenesulfonamides and activated olefins under solvent-free conditions. For example:

  • Reaction with toluenesulfonamide (2a) and methyl acrylate (3a) yields the aza-Baylis-Hillman adduct 4a (58%) alongside the Baylis-Hillman adduct 5a (8%) when catalyzed by AlCl₃ and DABCO at room temperature .

  • Key variables : Solvent-free conditions minimize side reactions, while elevated temperatures reduce yields due to decomposition of starting material .

Table 1 : Optimization of aza-Baylis-Hillman reaction conditions

EntrySolventCatalystTemp (°C)Time (h)Yield of 4a (%)
1DMFDABCORT480
2DMFAlCl₃RT4830
5Solvent-freeAlCl₃RT358

Three-Component Thiazine Formation

This compound reacts with primary amines and carbon disulfide in a multicomponent reaction to form 2H-1,3-thiazine-2-thiones:

  • Mechanism : Initial formation of a dithiocarbamate intermediate (B ) via nucleophilic substitution, followed by cyclization .

  • Optimal conditions : Et₃N in MeCN at 0°C for 15 hours achieves 90% yield of 2a , avoiding decomposition pathways observed at higher temperatures .

Key side reaction : Prolonged reaction times or elevated temperatures lead to enaminothione byproducts via retro-aza-Michael pathways .

Domino Amination-Knoevenagel Condensation

This aldehyde undergoes sequential amination and condensation with methyl cyanoacetate:

  • Pathway : SₙAr reaction with pyrrolidine forms intermediate 5a , which condenses with methyl cyanoacetate to yield 4a (78%) .

  • Alternative route : Knoevenagel adduct 6a forms first, followed by amination .

Mechanistic control : Base selection (DMAP vs. Cs₂CO₃) dictates reaction pathway (1,2- vs. 1,4-addition) .

Unusual Cyclization Products

Under specific conditions, unexpected heterocycles form:

  • Example : Reaction with propiophenone-derived aldehyde 1q yields 4-chloro-3-methyl-1-tosyl-1,2-dihydroquinoline 7 (50%) via Friedel-Crafts acylation and ring expansion .

  • Mechanism : AlCl₃ catalyzes electrophilic aromatic substitution followed by HCl elimination .

Stability and Decomposition

  • Thermal sensitivity : Prolonged heating above 40°C leads to decomposition, necessitating low-temperature workups .

  • Solvent effects : Polar aprotic solvents (DMF, MeCN) stabilize intermediates, while protic solvents (MeOH) accelerate side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-Chloro-3-phenylacrylaldehyde, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound is typically synthesized via aldol condensation between chloroacetaldehyde derivatives and benzaldehyde under acidic or basic catalysis. Stereoselectivity (Z-configuration) is achieved by controlling reaction temperature (e.g., low temperatures favor kinetic control) and solvent polarity .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature0–10°CHigher Z-selectivity at lower temps
CatalystNaOH/EtOH or H2SO4Acidic conditions may promote side reactions
Reaction Time4–6 hrsProlonged time risks decomposition

Q. How can researchers characterize this compound to confirm structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare chemical shifts (δ) for the α,β-unsaturated aldehyde (e.g., 1H NMR: δ 9.8–10.2 ppm for aldehyde proton; 13C NMR: δ 190–200 ppm for carbonyl) .
  • X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., CCDC deposition numbers from structural studies) .
  • IR Spectroscopy : Identify C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Decomposition Pathways : The compound is prone to hydrolysis in humid environments and photoisomerization under UV light. Store in anhydrous solvents (e.g., DCM) at –20°C in amber vials .
  • Stability Tests : Monitor via HPLC over 30 days; degradation >5% indicates inadequate storage .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

  • Kinetic Studies : Use stopped-flow techniques to track intermediate formation.
  • Isotopic Labeling : Introduce deuterium at the α-position to study proton transfer steps via MS/MS fragmentation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectroscopic data for this compound?

  • Data Reconciliation : Cross-validate findings using multiple techniques (e.g., compare X-ray bond lengths with DFT-calculated geometries) .
  • Meta-Analysis : Tabulate literature discrepancies (example below) and identify common variables (e.g., solvent effects):

SourceAldehyde δ (1H NMR)Conditions
Study A10.1 ppmCDCl3, 25°C
Study B9.9 ppmDMSO-d6, 20°C

Q. How does the Z-configuration influence reactivity in Diels-Alder or Michael addition reactions?

  • Stereochemical Impact : The Z-configuration enhances electrophilicity of the α,β-unsaturated system due to reduced steric hindrance. Compare reaction rates with E-isomers using kinetic assays .
  • Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier orbital energies and predict regioselectivity .

Q. What challenges arise in quantifying trace amounts of this compound in complex matrices?

  • Analytical Optimization :

  • LC-MS/MS : Use MRM transitions (e.g., m/z 180 → 123 for quantification) with deuterated internal standards .
  • Limit of Detection (LOD) : Achieve sub-ppm sensitivity via derivatization (e.g., hydrazone formation) .

Q. How can researchers design experiments to resolve conflicting hypotheses about its role in organometallic catalysis?

  • Controlled Comparisons : Test catalytic efficiency in cross-coupling reactions using Pd(0)/Pd(II) systems under inert atmospheres.
  • In Situ Monitoring : Use Raman spectroscopy to detect transient metal-ligand intermediates .

Methodological Guidelines

  • Ethical Data Practices : Ensure open-data compliance by depositing raw spectra in repositories (e.g., Zenodo) while anonymizing sensitive synthesis protocols .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in purity assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(Z)-3-Chloro-3-phenylacrylaldehyde
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